Sulfonamide derivative 12
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Overview
Description
Sulfonamide derivative 12 is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of sulfonamide derivative 12 typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction scheme is as follows:
R-NH2+R’-SO2Cl→R-NH-SO2R’+HCl
Synthetic Routes and Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields.
Chemical Reactions Analysis
Sulfonamide derivative 12 undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, organic solvents, mild to moderate temperatures.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfonamide derivative 12 has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of sulfonamide derivative 12 involves the inhibition of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By competing with para-aminobenzoic acid for binding to the enzyme, this compound effectively inhibits the formation of dihydrofolate and tetrahydrofolate, leading to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Sulfonamide derivative 12 can be compared with other sulfonamide compounds such as sulfamethazine, sulfadiazine, and sulfanilamide .
Sulfamethazine: Commonly used in veterinary medicine for treating gastrointestinal and respiratory infections in livestock.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis in warm-blooded animals.
Sulfanilamide: Known for its antibacterial properties and used in the treatment of bacterial infections.
Uniqueness: : this compound is unique due to its specific chemical structure, which allows for a broader range of biological activities and potential therapeutic applications compared to other sulfonamide compounds .
Properties
Molecular Formula |
C21H15F3N4O2S |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
4-[[4-[4-(trifluoromethyl)phenyl]phthalazin-1-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28-27-19)26-15-9-11-16(12-10-15)31(25,29)30/h1-12H,(H,26,28)(H2,25,29,30) |
InChI Key |
DXRJQXFJLLMHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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